molecular formula C11H13N3 B14026297 (S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile

(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile

Cat. No.: B14026297
M. Wt: 187.24 g/mol
InChI Key: NBWLTHCQZHVAJZ-VIFPVBQESA-N
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Description

(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is a chiral compound with a pyrrolidine ring attached to a nicotinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 6-chloronicotinonitrile with (S)-2-methylpyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or acetonitrile, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Various nucleophiles, such as amines or thiols, can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Primary amines from the nitrile group.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrrolidine ring can mimic natural substrates, allowing it to bind to active sites and modulate biological pathways. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Methylpyrrolidin-1-yl)pyridine
  • 6-(2-Methylpyrrolidin-1-yl)quinoline
  • 6-(2-Methylpyrrolidin-1-yl)isoquinoline

Uniqueness

(S)-6-(2-Methylpyrrolidin-1-yl)nicotinonitrile is unique due to its specific chiral configuration and the presence of a nitrile group, which can impart distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding affinities, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H13N3

Molecular Weight

187.24 g/mol

IUPAC Name

6-[(2S)-2-methylpyrrolidin-1-yl]pyridine-3-carbonitrile

InChI

InChI=1S/C11H13N3/c1-9-3-2-6-14(9)11-5-4-10(7-12)8-13-11/h4-5,8-9H,2-3,6H2,1H3/t9-/m0/s1

InChI Key

NBWLTHCQZHVAJZ-VIFPVBQESA-N

Isomeric SMILES

C[C@H]1CCCN1C2=NC=C(C=C2)C#N

Canonical SMILES

CC1CCCN1C2=NC=C(C=C2)C#N

Origin of Product

United States

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